![molecular formula C18H12F2N4O B2842857 5-(3-氟苄基)-2-(4-氟苯基)吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮 CAS No. 1326868-31-8](/img/structure/B2842857.png)

5-(3-氟苄基)-2-(4-氟苯基)吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

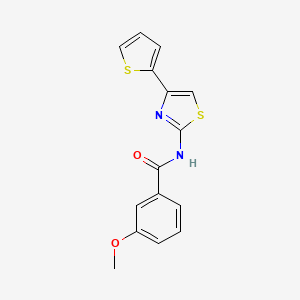

描述

Pyrazolo derivatives are a class of compounds that have been studied for their potential applications in various fields . They are known to exhibit a wide range of biological activities, including anticancer properties .

Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .

Molecular Structure Analysis

The molecular structure of pyrazolo derivatives can vary greatly depending on the specific substituents attached to the pyrazolo core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo derivatives typically involve the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo derivatives can vary greatly depending on the specific substituents attached to the pyrazolo core .

科学研究应用

环核苷酸磷酸二酯酶 4 型抑制剂

已将吡唑并[1,5-a]-1,3,5-三嗪评估为腺嘌呤衍生物的生物等排体替代物,从而发现了具有高同工酶选择性的强效磷酸二酯酶 4 型抑制剂。这些化合物对人单核细胞中 LPS 诱导的 TNFalpha 释放表现出强烈的抑制作用,表明具有抗炎应用的潜力 (Raboisson 等人,2003)。

新型原卟啉原氧化酶抑制剂

作为候选除草剂合成的系列 3H-吡唑并[3,4-d][1,2,3]三嗪-4-酮衍生物在体外表现出优异的除草活性以及对原卟啉原氧化酶活性的强抑制作用。这突出了该化合物在农业应用中的潜在效用 (Li 等人,2008)。

抗禽流感病毒活性

对苯甲酰胺基 5-氨基吡唑及其相应的吡唑并[1,5-a]嘧啶和吡唑并[5,1-c][1,2,4]三嗪衍生物的研究揭示了对禽流感(H5N1)的显着抗病毒活性,表明了开发新型抗病毒药物的一个有希望的途径 (Hebishy 等人,2020)。

合成和生物学评估

已探索了作为嘌呤类似物的氟代吡唑并[4,3-e][1,2,4]三嗪的合成,从而产生了针对潜在生物活性的评估酶分析的化合物。这表明它们在探索生物机制或作为药物发现中的先导方面具有实用性 (Abdel-Rahman 等人,2017)。

抗菌剂

含氟噻二唑三嗪酮的产生证明了吡唑并[1,5-d][1,2,4]三嗪衍生物在合成具有良好抗菌活性的新型生物活性分子的多功能性。这扩展了这些化合物在开发新型抗生素中的潜在应用 (Holla 等人,2003)。

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell proliferation and survival, making it a common target for anti-cancer therapies .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, potentially leading to cell death .

Biochemical Pathways

The inhibition of EGFR-TK affects multiple downstream pathways involved in cell proliferation and survival . These include the PI3K/AKT and MAPK pathways, which are critical for cell growth, survival, and metabolism .

Result of Action

The inhibition of EGFR-TK by this compound can lead to a decrease in cell proliferation and an increase in cell death . This makes it a potential candidate for anti-cancer therapies . In particular, it has shown significant inhibitory activities against NCI 60 cancer cell lines .

未来方向

属性

IUPAC Name |

2-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N4O/c19-14-6-4-13(5-7-14)16-9-17-18(25)23(21-11-24(17)22-16)10-12-2-1-3-15(20)8-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZRAPKJKKBMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)

![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)